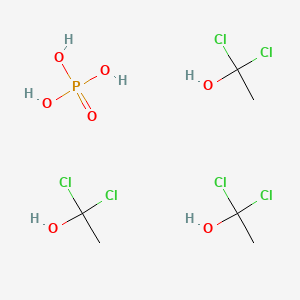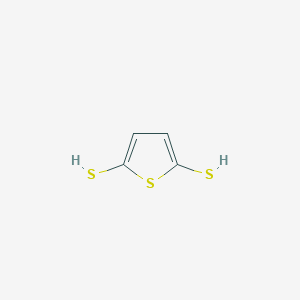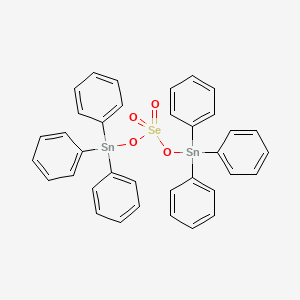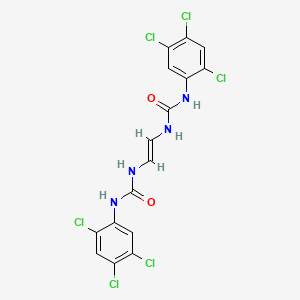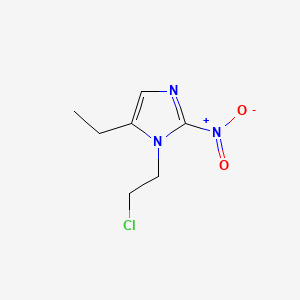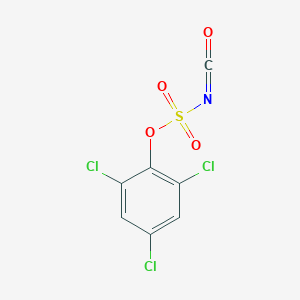
2-Benzoylpropanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzoylpropanedioic acid, also known as 2-benzoylmalonic acid, is an organic compound with the molecular formula C10H8O5. It is a derivative of malonic acid where one of the hydrogen atoms is replaced by a benzoyl group. This compound is of interest in organic synthesis due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
2-Benzoylpropanedioic acid can be synthesized through various methods. One common approach involves the reaction of benzoyl chloride with malonic acid in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate benzoylmalonate ester, which is then hydrolyzed to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification followed by hydrolysis. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product.
化学反応の分析
Types of Reactions
2-Benzoylpropanedioic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoylformic acid.
Reduction: Reduction of this compound can yield benzyl alcohol derivatives.
Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products
Oxidation: Benzoylformic acid.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoyl derivatives.
科学的研究の応用
2-Benzoylpropanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 2-benzoylpropanedioic acid involves its interaction with various molecular targets. The benzoyl group can participate in electrophilic aromatic substitution reactions, while the malonic acid moiety can undergo decarboxylation under certain conditions. These reactions enable the compound to act as an intermediate in various biochemical pathways.
類似化合物との比較
Similar Compounds
Benzoylformic acid: Similar in structure but lacks the malonic acid moiety.
Benzyl alcohol: A reduction product of 2-benzoylpropanedioic acid.
Malonic acid: The parent compound from which this compound is derived.
Uniqueness
This compound is unique due to the presence of both a benzoyl group and a malonic acid moiety. This dual functionality allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.
特性
CAS番号 |
17579-69-0 |
|---|---|
分子式 |
C10H8O5 |
分子量 |
208.17 g/mol |
IUPAC名 |
2-benzoylpropanedioic acid |
InChI |
InChI=1S/C10H8O5/c11-8(6-4-2-1-3-5-6)7(9(12)13)10(14)15/h1-5,7H,(H,12,13)(H,14,15) |
InChIキー |
RGCNRDSOFOALSW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C(C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



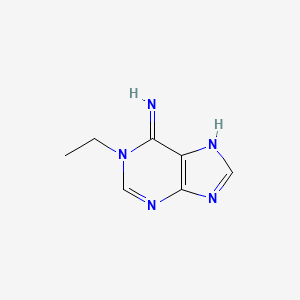
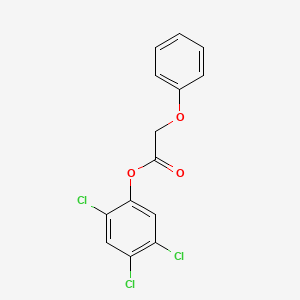
![Bicyclo[4.2.2]deca-2,4,7-triene](/img/structure/B14701753.png)
![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethyl acetate](/img/structure/B14701764.png)

